molecular formula C11H20N2O2 B11793410 (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B11793410
M. Wt: 212.29 g/mol
InChI Key: WXRPZQOUCXRQLX-JTQLQIEISA-N
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Description

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a cyclopropylmethyl group, and an acetic acid moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via an alkylation reaction using cyclopropylmethyl halide.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound may be used to study the effects of chiral molecules on biological systems. It can serve as a model compound for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development targeting specific biological pathways.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for diverse applications in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity.

    2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propionic acid: A structurally similar compound with a propionic acid moiety instead of acetic acid.

    2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)butyric acid: Another analog with a butyric acid group.

Uniqueness

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of the cyclopropylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(13)7-12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15)/t10-/m0/s1

InChI Key

WXRPZQOUCXRQLX-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)O)CNCC2CC2

Canonical SMILES

C1CC(N(C1)CC(=O)O)CNCC2CC2

Origin of Product

United States

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